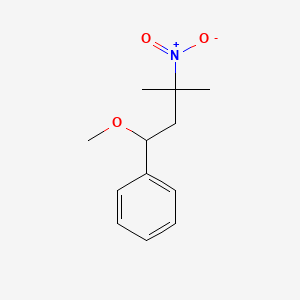
(1-Methoxy-3-methyl-3-nitrobutyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methoxy-3-methyl-3-nitrobutyl)benzene is an organic compound with the molecular formula C12H17NO3 It is a derivative of benzene, characterized by the presence of a methoxy group, a methyl group, and a nitro group attached to a butyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3-methyl-3-nitrobutyl)benzene typically involves the nitration of a precursor compound, such as (1-Methoxy-3-methylbutyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Methoxy-3-methyl-3-nitrobutyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst (e.g., AlCl3) are used for halogenation reactions.
Major Products Formed
Oxidation: Nitro alcohols or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
(1-Methoxy-3-methyl-3-nitrobutyl)benzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Methoxy-3-methyl-3-nitrobutyl)benzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The methoxy and methyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methoxy-3-methylbenzene: Lacks the nitro group, resulting in different chemical and biological properties.
3-Methoxytoluene: Similar structure but without the nitro and butyl groups.
3-Methyl-1-methoxybenzene: Another isomer with different substitution patterns on the benzene ring.
Uniqueness
(1-Methoxy-3-methyl-3-nitrobutyl)benzene is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of methoxy, methyl, and nitro groups on the butyl chain and benzene ring creates a compound with specific properties that differentiate it from other similar compounds.
Eigenschaften
CAS-Nummer |
83577-40-6 |
|---|---|
Molekularformel |
C12H17NO3 |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
(1-methoxy-3-methyl-3-nitrobutyl)benzene |
InChI |
InChI=1S/C12H17NO3/c1-12(2,13(14)15)9-11(16-3)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3 |
InChI-Schlüssel |
FLWBEMCWIHZUOO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(C1=CC=CC=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


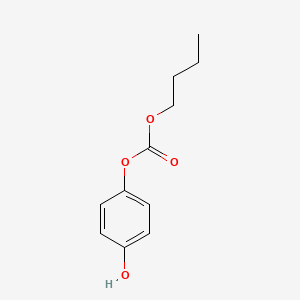
![4-Amino-1-[1,3-bis(phenylmethoxy)propan-2-yloxymethyl]pyrimidin-2-one](/img/structure/B14429914.png)
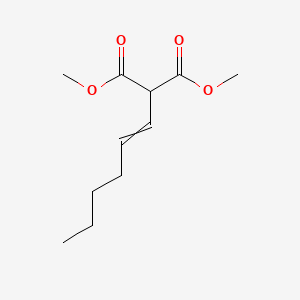
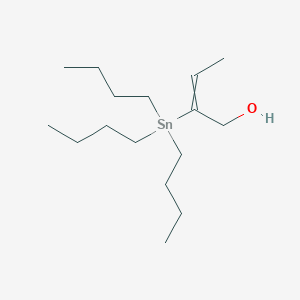
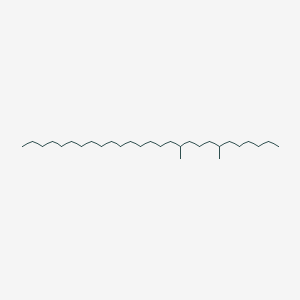
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
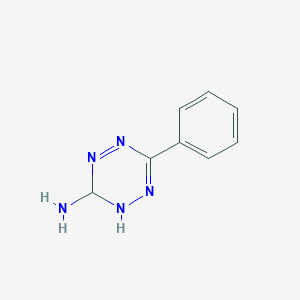
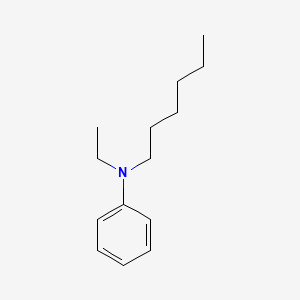
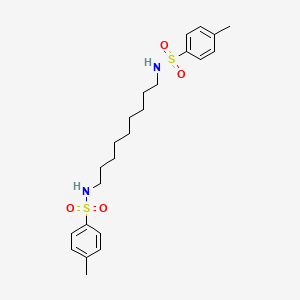
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
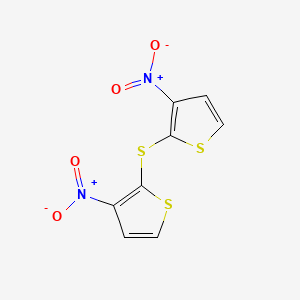
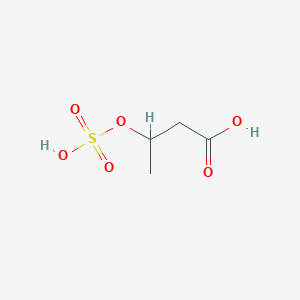
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/no-structure.png)
